molecular formula C19H30O3 B13809161 Methyl 8-hydroxy-9,11-octadecadiynoate CAS No. 6084-80-6

Methyl 8-hydroxy-9,11-octadecadiynoate

Cat. No.: B13809161
CAS No.: 6084-80-6
M. Wt: 306.4 g/mol
InChI Key: SGRKZXIXJLBTED-UHFFFAOYSA-N
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Description

Methyl 8-hydroxy-9,11-octadecadiynoate is a chemical compound with the molecular formula C19H30O3. It is an aliphatic alcohol and a derivative of octadecadienoic acid. This compound is characterized by the presence of a hydroxyl group at the 8th position and a diynoate group at the 9th and 11th positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-hydroxy-9,11-octadecadiynoate typically involves the alkali-isomerization of purified methyl linoleate. The process includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large-scale reactors and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-hydroxy-9,11-octadecadiynoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form hydroperoxides and ketones.

    Reduction: Reduction reactions can convert the compound into alcohols and alkanes.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include hydroperoxides, ketones, alcohols, alkanes, and substituted derivatives of the original compound.

Scientific Research Applications

Methyl 8-hydroxy-9,11-octadecadiynoate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 8-hydroxy-9,11-octadecadiynoate involves its interaction with molecular targets and pathways in biological systems. The hydroxyl group at the 8th position and the diynoate group at the 9th and 11th positions play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 9,12-octadecadienoate: Similar in structure but lacks the hydroxyl group at the 8th position.

    Methyl 8,11-octadecadienoate: Similar but lacks the diynoate group at the 9th and 11th positions.

    Methyl linoleate: A precursor in the synthesis of Methyl 8-hydroxy-9,11-octadecadiynoate.

Uniqueness

This compound is unique due to the presence of both a hydroxyl group and a diynoate group, which confer distinct chemical and biological properties. These functional groups make it a valuable compound for various applications in research and industry .

Properties

CAS No.

6084-80-6

Molecular Formula

C19H30O3

Molecular Weight

306.4 g/mol

IUPAC Name

methyl 8-hydroxyoctadeca-9,11-diynoate

InChI

InChI=1S/C19H30O3/c1-3-4-5-6-7-8-9-12-15-18(20)16-13-10-11-14-17-19(21)22-2/h18,20H,3-7,10-11,13-14,16-17H2,1-2H3

InChI Key

SGRKZXIXJLBTED-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC#CC#CC(CCCCCCC(=O)OC)O

Origin of Product

United States

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